![molecular formula C13H9Cl2NO3 B2839811 methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate CAS No. 338753-18-7](/img/structure/B2839811.png)
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
The compound seems to be a derivative of 2,6-dichlorobenzoyl . Compounds with similar structures are often used in research and development .
Synthesis Analysis
While specific synthesis methods for “methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” were not found, similar compounds such as 2,6-dichlorobenzoyl derivatives have been synthesized using various methods .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, a compound with a similar structure, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was found to crystallize in the centrocemetric space group P -1 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, 2,6-dichloro-1,4-benzoquinone (DCBQ) and its degradation products in aqueous solution are of continuing concern regarding environmental, biomedical, and technical applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl was reported with a detailed structural and molecular docking study on two SARS-COV-2 proteins: 3TNT and 6LU7 .Scientific Research Applications
- Benzoxazole Derivatives : Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate belongs to the benzoxazole family. Benzoxazoles are versatile heterocyclic compounds that serve as starting materials for drug development. Researchers have explored their potential as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory agents .
- Disinfection Byproducts : Halogenated quinones, including dichlorobenzoxazoles, are detected in drinking water treatment plant effluents. These compounds, formed during water disinfection processes, have implications for water quality and human health .
- Halogen–Halogen Interactions : Crystal structures of related compounds reveal short halogen–halogen interactions. For instance, methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate may exhibit similar Cl⋯Cl contacts .
- Pathways and Catalysts : Researchers have explored various synthetic methodologies for benzoxazole derivatives. These include reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions and catalysts (nanocatalysts, metal catalysts, and ionic liquid catalysts) .
Medicinal Chemistry and Drug Discovery
Environmental Chemistry
Crystallography and Intermolecular Interactions
Synthetic Organic Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, 2,6-dichlorobenzonitrile (dcbn), is known to interfere with cellulose synthesis
Mode of Action
Dcbn, a related compound, interferes with cellulose synthesis . It’s possible that methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate might interact with its targets in a similar way, causing changes in the cellular structure and function.
Biochemical Pathways
Dcbn is known to affect the synthesis of cellulose , which is a crucial component of the cell wall in plants. This could potentially lead to downstream effects such as impaired cell growth and development.
Result of Action
Based on the action of dcbn, it can be inferred that the compound might lead to impaired cell growth and development due to its potential interference with cellulose synthesis .
Action Environment
It’s known that the physical state of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, can affect its photoactivity . This suggests that environmental factors such as temperature and light could potentially influence the action of methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate.
properties
IUPAC Name |
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-13(18)10-5-7(6-16-10)12(17)11-8(14)3-2-4-9(11)15/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAZCLVVMADIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate |
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